![molecular formula C15H9ClN4S B3035796 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-30-7](/img/structure/B3035796.png)
4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
“4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a series of novel compounds synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis process was part of a broader study to explore the antimicrobial properties of [1,2,4]triazolo[4,3-a]quinoxaline .Chemical Reactions Analysis
The compound was subjected to antiviral and cytotoxicity screening using a plaque-reduction assay . Some of the synthesized compounds exhibited cytotoxicity at a concentration of 160 μg/ml .Scientific Research Applications
- Researchers synthesized novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline as potential antiviral agents .
- Compounds 4d, 6c, 7b, and 8a demonstrated antibacterial and/or antifungal activities .
- Incorporating piperazine or piperidine moieties enhanced antimicrobial properties, inspired by fluoroquinolone antibiotics .
- Thioamide group modifications (compounds 8a, 8b) were explored to increase antiviral bioactivity .
- The presence of [1,3,4]-oxadiazole subunits was also considered to enhance antimicrobial effects .
- These compounds were evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7) and showed potential as anticancer agents .
- Molecular docking studies provided insights into their binding modes with DNA .
Antiviral Activity
Antimicrobial Properties
DNA Intercalation and Anticancer Potential
Antibacterial Activity
Structural Modifications for Enhanced Bioactivity
Mechanism of Action
Target of Action
The primary targets of 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline are DNA molecules . It has been found to intercalate DNA, which is a common mechanism of action for many anticancer and antimicrobial agents .
Mode of Action
This compound interacts with its targets by intercalating into the DNA structure . This interaction can disrupt the normal functioning of DNA, thereby inhibiting the replication and transcription processes essential for cell growth and division .
Biochemical Pathways
It is known that dna intercalation can disrupt several cellular processes, including dna replication and transcription . This disruption can lead to cell death, which is why DNA intercalators are often used as anticancer and antimicrobial agents .
Pharmacokinetics
Like other dna intercalators, it is likely to be distributed throughout the body and metabolized by the liver .
Result of Action
The primary result of the action of 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline is the inhibition of cell growth and division due to its disruption of DNA replication and transcription . This can lead to cell death, making it a potential candidate for anticancer and antimicrobial therapies .
properties
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4S/c16-10-5-1-4-8-13(10)21-15-14-19-17-9-20(14)12-7-3-2-6-11(12)18-15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLGTMIVGCCCLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198244 | |
Record name | 4-[(2-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline | |
CAS RN |
338420-30-7 | |
Record name | 4-[(2-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338420-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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